molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B023349
CAS No.: 109904-25-8
M. Wt: 381.5 g/mol
InChI Key: FZKZMCVLPGUJJQ-UHFFFAOYSA-N
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Description

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C26H23NS. It is characterized by a thieno[3,2-c]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The compound is further substituted with a trityl group at the 5-position, which consists of a triphenylmethyl moiety.

Scientific Research Applications

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then subjected to a Michael addition with thiophene-2-ethylamine, followed by cyclization and reduction steps to yield the desired thieno[3,2-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: A related compound used as an intermediate in the synthesis of clopidogrel, an antiplatelet drug.

    5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone:

Uniqueness

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its trityl substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZMCVLPGUJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548310
Record name 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-25-8
Record name 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 100 g (0.718 mole) of 4,5,6,7-tetrahydro thieno [3,2-c]pyridine in 200 ml of dichloromethane, are added 80 ml (0.789 mole) of triethylamine, then 200.2 g (0.718 mole) of triphenylmethylchloride is added, drop by drop, at ambient temperature. The reaction medium is left overnight at ambient temperature. The reaction medium is poured into 2000 ml of water. The organic phase is decanted, dried over sodium sulfate and evaporated to dryness. The residue is purified by filtration on a silica bed (elution with dichloromethane). The product is white crystals, M.P.=95° C. (pasty); yield: 96%; NMR 1H (in ppm) (CDC13): 7.57-6.90 (m, 15H); 6.80 (c, J =6.5 Hz, 1H); 6.43 (d, J=6.5 Hz, 1H); 3.35 (s, 14), 3.00-2.33 (m, 4H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

23 cm3 (0.083 mol) of triethyl-amine are added to the solution of 23 cm3 of dichloro methane and 11.5 g (0.083 mol) 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine dropwise at room temperature and 23 g (0.083 mol) of trityl-chloride are further added to the mixture. The reaction mixture is kept at room temperature for one night and poured onto 2000 ml of water. The organic phase is separated, dried with sodium sulfate and evaporated. The colorless, paste-like crystals are dried in vacuo for 5 hours at 80° C. under 140 mbar pressure.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

20 cm3 (0.079 mole) of triethyl amine are added dropwise to the solution of 10 g (0.072 mole) of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine and 20 cm3 of dichloro methane at room temperature and 20.02 g (0.072 mole) of triphenyl-methyl-chloride are added. The reaction mixture is kept at room temperature for a night and is poured onto 200 cm3 of water. The phases are separated; the organic phase is dried on sodium sulfate and evaporated to dryness. The residual product is purified by silica gel chromatography using dichloro methane as eluent.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.02 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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